(1-(2-Nitrobenzyl)-1H-pyrrol-2-yl)methanol
Overview
Description
(1-(2-Nitrobenzyl)-1H-pyrrol-2-yl)methanol is an organic compound that features a nitrobenzyl group attached to a pyrrole ring, with a methanol group at the 2-position of the pyrrole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Nitrobenzyl)-1H-pyrrol-2-yl)methanol typically involves the reaction of 2-nitrobenzyl bromide with pyrrole in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions often include:
Solvent: Common solvents used include dimethylformamide (DMF) or tetrahydrofuran (THF).
Base: Bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are used to deprotonate the pyrrole.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-(2-Nitrobenzyl)-1H-pyrrol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: (1-(2-Nitrobenzyl)-1H-pyrrol-2-yl)carboxylic acid.
Reduction: (1-(2-Aminobenzyl)-1H-pyrrol-2-yl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1-(2-Nitrobenzyl)-1H-pyrrol-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a photolabile protecting group in biochemical research.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism by which (1-(2-Nitrobenzyl)-1H-pyrrol-2-yl)methanol exerts its effects depends on the specific application. For example, in biochemical research, the nitrobenzyl group can act as a photolabile protecting group, releasing the active compound upon exposure to light. The molecular targets and pathways involved vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
(1-(2-Nitrobenzyl)-1H-pyrrol-2-yl)carboxylic acid: Similar structure but with a carboxylic acid group instead of methanol.
(1-(2-Aminobenzyl)-1H-pyrrol-2-yl)methanol: Similar structure but with an amine group instead of a nitro group.
(1-(2-Nitrobenzyl)-1H-pyrrol-2-yl)ethanol: Similar structure but with an ethanol group instead of methanol.
Uniqueness
(1-(2-Nitrobenzyl)-1H-pyrrol-2-yl)methanol is unique due to its combination of a nitrobenzyl group and a pyrrole ring with a methanol group. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
[1-[(2-nitrophenyl)methyl]pyrrol-2-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-9-11-5-3-7-13(11)8-10-4-1-2-6-12(10)14(16)17/h1-7,15H,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNOLQDPHBCRMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C2CO)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40734938 | |
Record name | {1-[(2-Nitrophenyl)methyl]-1H-pyrrol-2-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40734938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773868-91-0 | |
Record name | {1-[(2-Nitrophenyl)methyl]-1H-pyrrol-2-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40734938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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